Cas no 1363380-79-3 (tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate)
tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
- 6-AMINOMETHYL-2-BOC-2-AZA-SPIRO[3.3]HEPTANE
- tert-Butyl 2-(aminomethyl)-6-azaspiro[3.3]heptane-6-carboxylate
- 2-Boc-6-aminomethyl-2-azaspiro[3.3]heptane
- EN300-6209448
- tert-butyl6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
- 2-Azaspiro[3.3]heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester
- AKOS025290087
- DB-145505
- MFCD22419342
- SCHEMBL21997549
- 2-Boc-6-(aminomethyl)-2-azaspiro[3.3]heptane
- 1363380-79-3
- PB36773
- CS-0048174
- SY098043
- SB20097
- DTXSID901129945
- 2-Azaspiro(3.3)heptane-2-carboxylic acid, 6-(aminomethyl)-, 1,1-dimethylethyl ester
- NEC38079
- Tert-butyl 6-(aminomethyl)-2-azaspiro(3.3)heptane-2-carboxylate
- 970-433-6
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- MDL: MFCD22419342
- Inchi: 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)4-9(5-12)6-13/h9H,4-8,13H2,1-3H3
- InChI Key: XLVAGFMRBBLZLW-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CC2(C1)CC(CN)C2)=O
Computed Properties
- Exact Mass: 226.168127949g/mol
- Monoisotopic Mass: 226.168127949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.6Ų
tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289000980-100mg |
tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1363380-79-3 | 95% | 100mg |
425.39 USD | 2021-06-15 | |
| Alichem | A289000980-250mg |
tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1363380-79-3 | 95% | 250mg |
699.60 USD | 2021-06-15 | |
| Alichem | A289000980-1g |
tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1363380-79-3 | 95% | 1g |
1,732.50 USD | 2021-06-15 | |
| TRC | B750740-2.5mg |
tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1363380-79-3 | 2.5mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B750740-5mg |
tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1363380-79-3 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B750740-25mg |
tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1363380-79-3 | 25mg |
$ 250.00 | 2022-06-06 | ||
| Chemenu | CM106620-100mg |
tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1363380-79-3 | 97% | 100mg |
$297 | 2021-08-06 | |
| Chemenu | CM106620-250mg |
tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1363380-79-3 | 97% | 250mg |
$495 | 2021-08-06 | |
| Chemenu | CM106620-500mg |
tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1363380-79-3 | 97% | 500mg |
$858 | 2021-08-06 | |
| Chemenu | CM106620-1g |
tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
1363380-79-3 | 97% | 1g |
$1188 | 2021-08-06 |
tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate Suppliers
tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Recent Advances in the Application of tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1363380-79-3) in Chemical Biology and Pharmaceutical Research
The compound tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 1363380-79-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and versatile applications. This spirocyclic scaffold is increasingly being explored as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of small-molecule inhibitors and modulators targeting various disease pathways. The azaspiro[3.3]heptane core provides a rigid three-dimensional framework that enhances binding affinity and selectivity, making it an attractive pharmacophore for drug discovery.
Recent studies have highlighted the role of this compound in the synthesis of potent and selective inhibitors for enzymes such as kinases and proteases. For instance, researchers have utilized tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate as a building block in the development of covalent inhibitors targeting KRAS G12C, a prominent oncogenic driver in various cancers. The compound's aminomethyl group allows for facile derivatization, enabling the introduction of electrophilic warheads that can form covalent bonds with the target protein. This approach has shown promising results in preclinical models, with improved pharmacokinetic properties compared to traditional inhibitors.
In addition to its applications in oncology, this compound has also been employed in the design of central nervous system (CNS) therapeutics. The spirocyclic structure confers favorable blood-brain barrier permeability, making it suitable for targeting neurological disorders. Recent publications have demonstrated its use in the synthesis of sigma-1 receptor ligands, which are being investigated for their neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease. The tert-butyl ester group serves as a protective moiety that can be selectively removed under mild conditions, facilitating further functionalization of the molecule.
Methodologically, the synthesis of tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate has been optimized in recent years to improve yield and scalability. Advances in asymmetric catalysis have enabled the enantioselective preparation of this scaffold, which is crucial for the development of chiral drugs. Furthermore, computational studies have provided insights into the conformational preferences of the azaspiro[3.3]heptane ring system, aiding in the rational design of derivatives with enhanced biological activity. These developments underscore the growing importance of this compound in medicinal chemistry.
Looking ahead, the versatility of tert-Butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate positions it as a valuable tool in the discovery of next-generation therapeutics. Ongoing research is exploring its potential in emerging areas such as targeted protein degradation and antibody-drug conjugates (ADCs). As the field continues to evolve, this compound is expected to play a pivotal role in addressing unmet medical needs through innovative chemical strategies.
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